molecular formula C11H10N6O B2706664 N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415632-57-2

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2706664
CAS RN: 2415632-57-2
M. Wt: 242.242
InChI Key: KGFIDUHHEXWSQA-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biological effects, including anti-inflammatory and anti-tumor activities.

Mechanism of Action

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a small molecule inhibitor that works by binding to the active site of its target enzymes, p38 MAP kinase and Aurora A kinase. By binding to these enzymes, N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide prevents their activity and thereby inhibits the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes it a potential therapeutic agent for diseases such as cancer and macular degeneration. N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has low solubility in water, which can make it difficult to work with in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase and Aurora A kinase. Another area of interest is the development of formulations that improve the solubility and bioavailability of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, making it more effective in vivo. Finally, there is interest in exploring the potential therapeutic applications of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in a range of diseases, including cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 2-amino-6-chloro-pyrazine, which is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid to form 2-(1-methyl-1H-pyrazol-4-yl)pyrazine. This intermediate is then reacted with 4,5-dichloro-1,2-dimethyl-3-(2-nitrophenyl)-1H-imidazole to form the final product, N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme p38 MAP kinase, which plays a key role in the inflammatory response. N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has also been shown to have anti-tumor activity by inhibiting the activity of the enzyme Aurora A kinase, which is overexpressed in many types of cancer.

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-16-7-8(6-13-16)14-11(18)9-2-3-10-12-4-5-17(10)15-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFIDUHHEXWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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